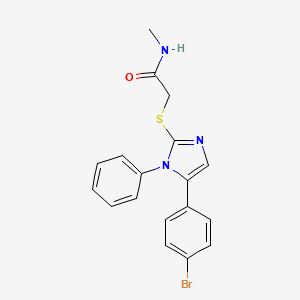![molecular formula C19H12F3N3OS B2364588 4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-06-0](/img/structure/B2364588.png)
4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H12F3N3OS and its molecular weight is 387.38. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Inhibitory Potential
A study by Al-Wahaibi et al. (2021) focused on the structural characterization of related dihydropyrimidine-5-carbonitrile derivatives. The analysis included X-ray diffraction and molecular docking simulations to assess their potential as inhibitors against the human dihydrofolate reductase (DHFR) enzyme, indicating their significance in enzyme inhibition research (Al-Wahaibi et al., 2021).
Spectroscopic Investigation and Molecular Docking
Alzoman et al. (2015) conducted vibrational spectral analysis using FT-IR and FT-Raman techniques on a similar compound. They studied its nonlinear optical behavior and performed molecular docking to suggest its inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Microwave-Assisted Synthesis and QSAR Prediction
Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of triazolopyrimidine derivatives from a similar starting material. The synthesized compounds were evaluated for their QSAR (Quantitative Structure-Activity Relationship) predicted biological activities, highlighting their relevance in the development of potential therapeutic agents (Divate & Dhongade-Desai, 2014).
Anti-Bacterial Activity Study
Rostamizadeh et al. (2013) synthesized pyrimidinecarbonitrile derivatives and evaluated their antibacterial activity. Their study showcases the compound's relevance in developing new antibacterial agents (Rostamizadeh et al., 2013).
Propiedades
IUPAC Name |
6-oxo-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3OS/c20-19(21,22)14-8-4-5-12(9-14)11-27-18-24-16(13-6-2-1-3-7-13)15(10-23)17(26)25-18/h1-9H,11H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLCRVTTSCBBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

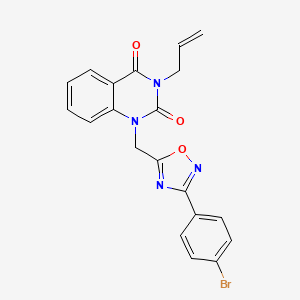
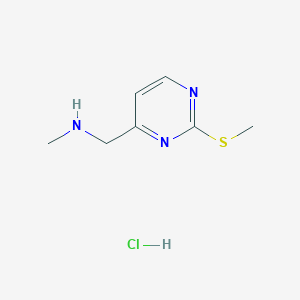

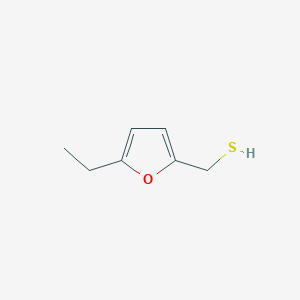
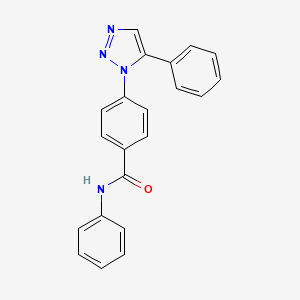
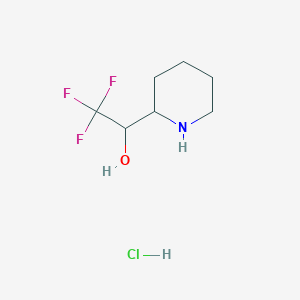
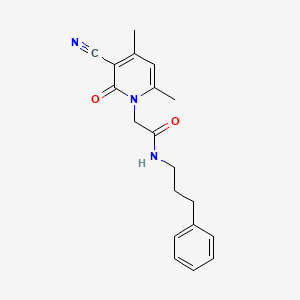
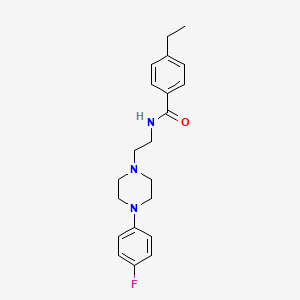
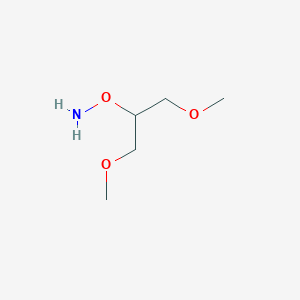
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
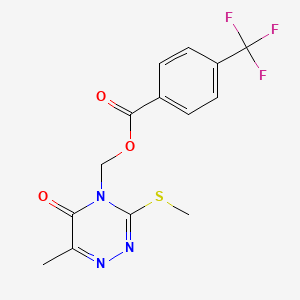
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
